molecular formula C18H20N2O3S B2610173 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954708-38-4

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2610173
CAS No.: 954708-38-4
M. Wt: 344.43
InChI Key: BLDBZGBPZBTCHU-UHFFFAOYSA-N
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Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of isoquinoline alkaloids, known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a tosyl group and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reactants to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of novel compounds with enhanced biological activities.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a promising candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be compared with other tetrahydroisoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure, known for its neuroprotective and anti-inflammatory properties.

    N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: A similar compound with a bromo substituent, exhibiting different biological activities.

    N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Another derivative with a chloro substituent, used in various chemical and biological studies.

This compound stands out due to its unique tosyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBZGBPZBTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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